Acide (2-fluoro-4-((2,2,2-trifluoroéthoxy)méthyl)phényl)boronique

Vue d'ensemble

Description

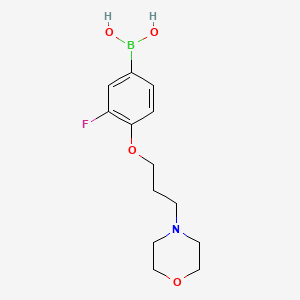

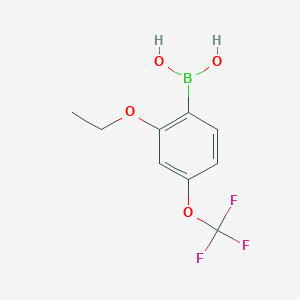

“(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid” is an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate and methyltetrahydrofuran. The reaction system is cooled to -15 °C, and isopropylmagnesium chloride in tetrahydrofuran (2.0 M) is added dropwise to the reaction system. The internal temperature is controlled to not exceed -10 °C, and the reaction is kept at a low temperature for 1 hour .Molecular Structure Analysis

The molecular formula of this compound is C7H6BF3O3 . The molecular weight is 205.93 g/mol . The InChI Key is HUOFUOCSQCYFPW-UHFFFAOYSA-N . The SMILES string is OB(O)C1=CC=C(OC(F)(F)F)C=C1 .Physical And Chemical Properties Analysis

This compound is a white to beige crystalline powder . It has a melting point of 123°C to 127°C . The assay percent range is 97.5% min. (HPLC) .Applications De Recherche Scientifique

Synthèse de dérivés d'acide boronique

Ce composé est utilisé dans la synthèse de divers dérivés d'acide boronique, qui sont des intermédiaires cruciaux dans les réactions de synthèse organique. Ils jouent un rôle important dans les réactions de couplage carbone-carbone et carbone-hétérocouplage, qui sont des processus fondamentaux dans la création de molécules organiques complexes .

Analyse de la structure cristalline

La structure cristalline du composé peut être déterminée par diffraction des rayons X, ce qui est essentiel pour comprendre sa conformation moléculaire. Ces informations sont vitales pour la conception de nouvelles molécules présentant les propriétés physiques et chimiques souhaitées .

Études de la théorie de la fonctionnelle de la densité (DFT)

La DFT est appliquée pour calculer la structure moléculaire de ce composé et la comparer aux valeurs expérimentales. Cette approche théorique permet de prédire la réactivité et la stabilité de la molécule, ce qui est bénéfique pour le développement de nouveaux médicaments et matériaux .

Conception de médicaments et pharmacologie

En raison de sa structure unique, ce composé présente une bonne activité biologique et des effets pharmacologiques. Il a des applications potentielles dans la capture de neutrons au bore et les polymères de transport de médicaments pour le traitement du cancer .

Nucléophile de réaction de Suzuki

En tant que nucléophile important dans la réaction de Suzuki, ce composé est utilisé pour former des liaisons carbone-carbone, en particulier dans la synthèse de molécules organiques complexes, y compris les produits pharmaceutiques et les polymères .

Étude du potentiel électrostatique moléculaire

Le potentiel électrostatique moléculaire de ce composé peut être étudié pour révéler ses caractéristiques de structure moléculaire, sa conformation et ses propriétés physiques et chimiques spéciales. Ceci est crucial pour comprendre comment la molécule interagira avec d'autres composés .

Études de protodéboronation

Ce composé peut subir une protodéboronation, qui est un processus où la partie bore est éliminée de la molécule. Cette réaction est importante pour la synthèse de divers composés organiques et a été utilisée dans la synthèse totale formelle de produits naturels .

Synthèse organique et intermédiaire pharmaceutique

Il sert d'intermédiaire dans les processus de synthèse organique et de production pharmaceutique. Sa stabilité et sa réactivité en font un composant précieux dans le développement de nouveaux composés médicinaux .

Safety and Hazards

This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed, call a poison center or doctor/physician if you feel unwell. If on skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are often used in organic synthesis and pharmaceutical intermediate . They are known to interact with various biological targets depending on the specific structure of the compound .

Mode of Action

Boronic acids are generally known for their role in the suzuki-miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .

Biochemical Pathways

Boronic acids are known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura coupling . This reaction can lead to the formation of biologically active molecules, potentially affecting various biochemical pathways .

Pharmacokinetics

The compound is described as a crystalline powder , which suggests it could be administered orally or intravenously. Its safety data indicates that it may cause respiratory irritation and is harmful if swallowed , which could impact its bioavailability and route of administration.

Result of Action

As a participant in the suzuki-miyaura coupling reaction, this compound can contribute to the formation of new carbon-carbon bonds . This can lead to the synthesis of various biologically active molecules , potentially resulting in diverse molecular and cellular effects.

Action Environment

The suzuki-miyaura coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed effectively in a variety of environmental conditions.

Analyse Biochimique

Biochemical Properties

(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. The boronic acid group in this compound can interact with serine residues in the active sites of serine proteases, leading to enzyme inhibition. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors. Additionally, the compound can form complexes with diols and other hydroxyl-containing molecules, making it useful in the design of sensors and diagnostic tools .

Cellular Effects

The effects of (2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid on various cell types and cellular processes have been studied to understand its potential applications in cell biology and medicine. This compound can influence cell signaling pathways by inhibiting specific enzymes involved in signal transduction. For example, it can inhibit proteases that play a role in cell signaling, thereby affecting downstream signaling events. Additionally, (2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, (2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can be used to study enzyme function and develop inhibitors for therapeutic purposes. Additionally, the compound can bind to hydroxyl-containing molecules, forming stable complexes that can be used in various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or extreme pH conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro assays where it is used to inhibit enzyme activity or modulate cell signaling pathways .

Dosage Effects in Animal Models

The effects of (2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Studies in animal models have identified threshold doses at which the compound transitions from being therapeutically beneficial to potentially harmful .

Metabolic Pathways

(2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that recognize the boronic acid group, leading to the formation of various metabolites. These metabolic pathways can affect the overall activity and efficacy of the compound in biological systems. Additionally, the compound can influence metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes .

Transport and Distribution

The transport and distribution of (2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, particularly in the context of enzyme inhibition and molecular recognition .

Subcellular Localization

The subcellular localization of (2-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its activity and function, particularly in the context of enzyme inhibition and molecular recognition. Studies have shown that the compound can localize to the cytoplasm, nucleus, and other subcellular compartments, where it exerts its biochemical effects .

Propriétés

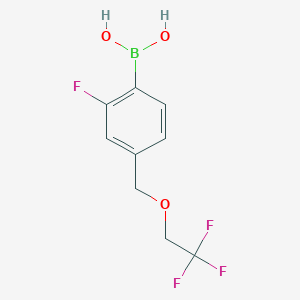

IUPAC Name |

[2-fluoro-4-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4O3/c11-8-3-6(1-2-7(8)10(15)16)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRWSORCGTWHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)COCC(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408742.png)

![1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea](/img/structure/B1408755.png)

![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1408756.png)